2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O2S2 and its molecular weight is 444.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity Evaluation
Antimicrobial Applications : Several studies have synthesized novel triazole derivatives, including structures related to the specified compound, to evaluate their antimicrobial activities. For instance, Altıntop et al. (2011) synthesized new triazole derivatives and investigated their antimicrobial activities against various Candida species and pathogenic bacteria, finding some compounds with potent activities (Altıntop et al., 2011). Similarly, Turan-Zitouni et al. (2005) explored the antifungal and antibacterial activities of thiazole derivatives of triazoles, reporting significant antifungal activity against specific strains (Turan-Zitouni et al., 2005).
Anticancer Applications : The synthesis and evaluation of triazole derivatives for anticancer properties have been a significant area of research. Ostapiuk et al. (2015) synthesized a series of compounds and evaluated their anticancer activity against various cancer lines, identifying some derivatives with selective activity against melanoma and breast cancer (Ostapiuk et al., 2015).
Enzyme Inhibition : Research by Bekircan et al. (2015) focused on the synthesis of novel heterocyclic compounds derived from related structures for investigating their lipase and α-glucosidase inhibition, identifying compounds with significant inhibitory activities (Bekircan et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is known that the triazole and thiadiazine moieties in similar compounds can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
These could include pathways involved in cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound and their impact on its bioavailability.
Result of Action
These could include the inhibition of cancer cell proliferation, the killing of microbes, the reduction of inflammation and oxidative stress, the inhibition of viral replication, and the modulation of enzymatic activity .
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S2/c1-2-27-16-9-7-15(8-10-16)22-18(26)12-29-20-24-23-19-25(20)17(11-28-19)13-3-5-14(21)6-4-13/h3-11H,2,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMOZFWDROFICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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